A Technical Guide to 16α-[¹⁸F]Fluoro-17β-Estradiol (FES): Synthesis and Application
A Technical Guide to 16α-[¹⁸F]Fluoro-17β-Estradiol (FES): Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 16α-[¹⁸F]fluoro-17β-estradiol ([¹⁸F]FES), a key radiopharmaceutical for positron emission tomography (PET) imaging of estrogen receptor (ER) expression. This document details its discovery, mechanism of action, synthesis protocols, and quality control procedures, presenting quantitative data in a structured format for ease of comparison and implementation in a research or clinical setting.
Introduction: Discovery and Clinical Significance
16α-[¹⁸F]Fluoro-17β-estradiol ([¹⁸F]FES) is a fluorine-18 labeled analog of estradiol, the primary female sex hormone. Its development as a PET tracer was a significant advancement in nuclear medicine, providing a non-invasive method to assess the in vivo expression and function of estrogen receptors.[1] The first synthesis of [¹⁸F]FES was reported by Kiesewetter et al., paving the way for its use in oncology.[2]
The primary clinical application of [¹⁸F]FES PET is in the management of breast cancer.[2][3][4] Approximately 75% of breast cancers express estrogen receptors, and the ER status of a tumor is a critical prognostic indicator and a predictor of response to endocrine therapies.[5][6] [¹⁸F]FES PET imaging allows for the whole-body assessment of ER expression in both primary and metastatic lesions, helping to guide treatment decisions, monitor therapeutic response, and understand mechanisms of endocrine resistance.[3][7][8]
Mechanism of Action and Signaling Pathway
Estrogens, being lipophilic, passively diffuse across the cell membrane and bind to estrogen receptors located primarily in the nucleus.[9][10] This binding induces a conformational change in the receptor, leading to its dimerization and subsequent interaction with specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This process modulates gene transcription, affecting cell growth, proliferation, and other physiological functions.[10][11]
[¹⁸F]FES mimics the action of endogenous estradiol, binding with high affinity to estrogen receptors, particularly the ERα subtype.[11][12] This specific binding allows for the visualization and quantification of ER expression in tissues using PET imaging. The activation of ERα also upregulates the expression of the progesterone receptor (PR), which can be used as a downstream marker of a functional ER signaling pathway.[6][11]
Radiosynthesis of [¹⁸F]FES
The synthesis of [¹⁸F]FES is most commonly achieved through a two-step, one-pot nucleophilic substitution reaction.[2][3] This method generally offers higher radiochemical yields and specific activity compared to earlier electrophilic methods.[13][14]
Nucleophilic Synthesis
The standard precursor for nucleophilic synthesis is 3-O-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone (MMSE).[2][5] The process involves the nucleophilic attack of [¹⁸F]fluoride on the MMSE precursor, followed by acid hydrolysis to remove the protecting groups.[15]
Comparison of Synthesis Parameters
Various automated synthesis modules and reaction conditions have been developed to optimize the production of [¹⁸F]FES. The choice of conventional heating versus microwave irradiation can significantly impact reaction times and yields.[2]
| Parameter | Conventional Heating | Microwave-Assisted | Automated Module (Typical) | Reference |
| Precursor | MMSE | MMSE | MMSE | [2][3] |
| Fluorination Time | 15 min | 4 min | 10-15 min | [2][16][17] |
| Hydrolysis Time | 20 min | 3 min | 10-20 min | [2][16] |
| Total Synthesis Time | ~70 min | ~38 min | 75-80 min | [2][3] |
| Radiochemical Yield (decay corrected) | 10-20% | ~40% | 30-40% | [2][3][17] |
| Radiochemical Purity | >95% | >97% | >99% | [2][3] |
| Molar Activity (EOB) | Variable | Variable | 182-470 GBq/µmol | [3][18] |
Detailed Experimental Protocols
The following protocols are generalized from published methods and should be adapted and validated for specific laboratory conditions and equipment.[2][3][5][17]
Materials and Reagents
-
Precursor: 3-O-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone (MMSE)
-
[¹⁸F]Fluoride: Produced from a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction.
-
Eluent: Solution of Kryptofix 2.2.2 and potassium carbonate (K₂CO₃) or tetrabutylammonium bicarbonate (TBAHCO₃) in acetonitrile/water.
-
Solvent: Anhydrous acetonitrile (MeCN).
-
Hydrolysis Agent: 2N Hydrochloric acid (HCl) or 1N Sulfuric Acid (H₂SO₄).
-
Neutralizing Agent: 4.2% Sodium bicarbonate (NaHCO₃).
-
Purification: Semi-preparative HPLC system with a C18 column or solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak).
-
Final Formulation: USP-grade 0.9% NaCl and ethanol.
Step-by-Step Synthesis Procedure (Automated Module)
-
[¹⁸F]Fluoride Trapping and Elution: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge (e.g., QMA). Elute the trapped [¹⁸F]fluoride into the reaction vessel using the eluent solution.[5][15]
-
Azeotropic Drying: Remove water from the [¹⁸F]fluoride solution by azeotropic distillation with acetonitrile under a stream of nitrogen and vacuum at elevated temperature (e.g., 110°C). This step is crucial for activating the fluoride for nucleophilic substitution.[5][13]
-
Radiolabeling ([¹⁸F]Fluorination): Add a solution of the MMSE precursor (typically ~1.0 mg) in anhydrous acetonitrile to the dried K[¹⁸F]F-Kryptofix complex. Heat the reaction mixture (e.g., 110°C for 15 minutes) to form the fluorinated intermediate.[2][17]
-
Hydrolysis: After cooling, add the acidic solution (e.g., 2N HCl) to the reaction vessel. Heat the mixture (e.g., 120°C for 10 minutes) to remove the methoxymethyl and cyclic sulfate protecting groups. This step may be repeated to ensure complete hydrolysis.[2][17]
-
Neutralization: Cool the reaction mixture and neutralize the acid with a sodium bicarbonate solution.[2][16]
-
Purification:
-
Formulation: If HPLC purification is used, the collected fraction is typically passed through a C18 Sep-Pak cartridge. The cartridge is washed with water, and the final product is eluted with ethanol and then diluted with sterile saline for injection. The final formulation usually contains a small percentage of ethanol to ensure solubility.[3][18]
Quality Control
To ensure the safety and efficacy of [¹⁸F]FES for human use, a series of quality control (QC) tests must be performed according to pharmacopeia standards (e.g., USP).[2][3][19]
| QC Test | Method | Acceptance Criteria | Reference |
| Appearance | Visual Inspection | Clear, colorless, free of particulates | [20] |
| pH | pH meter or strips | 4.5 - 7.5 | [20] |
| Radionuclidic Identity | Half-life determination | 105 - 115 minutes | [5][20] |
| Radiochemical Purity | Analytical HPLC, TLC | ≥ 95% | [3][17] |
| Chemical Purity | Analytical HPLC (UV detector) | FES mass < 3.6 µg per dose | [3][21] |
| Residual Solvents | Gas Chromatography (GC) | e.g., Acetonitrile < 410 ppm, Ethanol < 5000 ppm | [19] |
| Kryptofix 2.2.2 | Spot test or LC-MS | < 50 µg/mL | [20] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V | [19] |
| Sterility | Incubation in culture media | No microbial growth | [20] |
Conclusion
16α-[¹⁸F]Fluoro-17β-estradiol is a well-established and clinically valuable PET tracer for imaging estrogen receptor expression. The development of robust and automated nucleophilic synthesis methods has enabled its widespread use in clinical research and is increasingly being integrated into patient care for breast cancer. Adherence to detailed synthesis protocols and rigorous quality control is paramount to ensure the production of high-quality, clinical-grade [¹⁸F]FES. This guide provides a foundational resource for professionals in the field to understand and implement the synthesis and application of this important radiopharmaceutical.
References
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- 18. Fully automated radiosynthesis and quality control of estrogen receptor targeting radiopharmaceutical 16α-[18F]fluoroestradiol ([18F]FES) for human breast cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
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